

# Seviteronel mineralocorticoid excess prevention

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

Get Quote

## Mechanism of Action: Selectivity over CYP17

**Seviteronel's** key feature is its **approximately 10-fold selectivity for inhibiting 17,20-lyase over 17 $\alpha$ -hydroxylase** [1]. This selective inhibition of CYP17 lyase suppresses androgen production without significantly disrupting the cortisol and mineralocorticoid synthesis pathways, thereby preventing the mineralocorticoid excess commonly seen with less selective inhibitors [2] [1].

The diagram below illustrates the steroid hormone synthesis pathway and where **seviteronel** acts selectively.



[Click to download full resolution via product page](#)

## Comparative Pharmacological Data

The table below summarizes key in vitro data that underpins **seviteronel**'s selective profile.

| Pharmacological Parameter       | Seviteronel | Abiraterone (metabolite) | Notes                                    |
|---------------------------------|-------------|--------------------------|------------------------------------------|
| CYP17 Lyase (IC <sub>50</sub> ) | 69 nM [2]   | 15 nM [1]                | Seviteronel is a potent lyase inhibitor. |

| Pharmacological Parameter             | Seviteronel                      | Abiraterone (metabolite)              | Notes                                                                                     |
|---------------------------------------|----------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------|
| CYP17 Hydroxylase (IC <sub>50</sub> ) | 670 nM [1]                       | 2.5 nM [1]                            | Seviteronel has much lower activity against hydroxylase, contributing to its selectivity. |
| Lyase/Hydroxylase Selectivity Ratio   | ~10-fold selective for lyase [1] | ~6-fold selective for hydroxylase [1] | This inverse selectivity is the core differentiator preventing mineralocorticoid excess.  |

## Technical Support and Troubleshooting

Here are answers to common technical questions based on clinical trial observations.

### FAQ 1: Does **seviteronel** require co-administration with steroids?

- **Answer:** Clinical trials have successfully administered **seviteronel without routine oral steroids** [3] [4] [5]. This is a key operational advantage over abiraterone, which requires co-administration of prednisone to manage mineralocorticoid excess [1].

### FAQ 2: What are the main adverse events to anticipate in preclinical models?

- **Answer:** While human trials report CNS effects, the most relevant findings for in vivo models relate to the drug's intended mechanism. A critical finding is that in nonhuman primates, **seviteronel** suppressed testosterone **without significantly depressing cortisol levels** (remaining at 82% of control), and **without causing the rise in upstream mineralocorticoids** seen with abiraterone [1].

### FAQ 3: How should adrenal function be monitored in chronic toxicology studies?

- **Answer:** Although **seviteronel** is selective, its minor inhibition of 17 $\alpha$ -hydroxylase warrants monitoring. It is recommended to track:
  - **Electrolytes:** Serum sodium and potassium levels.
  - **Upstream Precursors:** Pregnenolone, progesterone, and 11-deoxycorticosterone.
  - **Adrenal Hormones:** Corticosterone and aldosterone. Monitoring these parameters will help confirm the lack of mineralocorticoid excess in your models [1].

## Research Implications

**Seviteronel's** selective profile has significant implications for drug development. It demonstrates that **potent CYP17 lyase inhibition can be achieved without triggering mineralocorticoid excess**, challenging the previous necessity for concomitant steroid replacement [1]. This makes it a valuable tool compound for researching androgen/estrogen-dependent diseases and a promising therapeutic candidate.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. - Wikipedia Seviteronel [en.wikipedia.org]
2. | P450 | Androgen Receptor | TargetMol Seviteronel [targetmol.com]
3. A Phase 2 Study of Seviteronel (INO-464) in Patients with ... [pmc.ncbi.nlm.nih.gov]
4. Phase 2 Study of Seviteronel (INO-464) in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Seviteronel mineralocorticoid excess prevention]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548885#seviteronel-mineralocorticoid-excess-prevention>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)